O-Ethyl thiocarbanilate

Lipophilicity Physicochemical Property ADME

O-Ethyl thiocarbanilate (IUPAC: O-ethyl N-phenylcarbamothioate; CAS: 3111-89-5) is a monothiocarbamate ester belonging to the thiocarbanilate subclass. It features an ethyl group attached to the thiocarbonyl sulfur and a phenyl group on the nitrogen.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
CAS No. 3111-89-5
Cat. No. B1332043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Ethyl thiocarbanilate
CAS3111-89-5
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCCOC(=S)NC1=CC=CC=C1
InChIInChI=1S/C9H11NOS/c1-2-11-9(12)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,12)
InChIKeyWXNKKAIEQXMTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Ethyl Thiocarbanilate (CAS 3111-89-5): Chemical Identity and Procurement Baseline


O-Ethyl thiocarbanilate (IUPAC: O-ethyl N-phenylcarbamothioate; CAS: 3111-89-5) is a monothiocarbamate ester belonging to the thiocarbanilate subclass [1]. It features an ethyl group attached to the thiocarbonyl sulfur and a phenyl group on the nitrogen [2]. This core structure positions it as a foundational reference compound within the broader thiocarbamate family, which includes clinically used antifungal agents like tolnaftate and tolciclate. Its role is primarily as a versatile synthetic building block and a baseline comparator for structure-activity relationship (SAR) studies, rather than an optimized therapeutic or agrochemical lead [3]. Standard procurement specifications note a typical minimum purity of 95%, with a molecular weight of 181.26 g/mol and a calculated XLogP3 value of 2.9, indicating moderate lipophilicity [4].

Why O-Ethyl Thiocarbanilate (CAS 3111-89-5) Cannot Be Interchanged with Other Thiocarbamates


Substituting O-Ethyl thiocarbanilate for other thiocarbamates or thiocarbanilates carries significant risk of experimental or functional failure due to the pronounced structure-activity relationships (SAR) within this class. Minor changes in the O-alkyl or N-aryl substituents drastically alter lipophilicity, target binding affinity, and biological selectivity [1]. For instance, the addition of a methyl group on the N-phenyl ring to form tolnaftate confers potent antidermatophytic activity (MIC50s 0.05-0.5 µg/mL against Trichophyton spp.) and clinical utility, whereas the unsubstituted O-Ethyl thiocarbanilate lacks this optimized profile and is not used as a therapeutic agent [2]. Similarly, replacing the ethyl group with a more lipophilic O-(2-phenylethyl) or O-(2-pyridylethyl) group has been shown to be essential for achieving nanomolar activity against HIV-1 reverse transcriptase [3]. This steep SAR landscape means that the O-Ethyl thiocarbanilate scaffold serves a unique purpose as a 'minimal pharmacophore' control or a versatile starting material for derivatization, but it cannot reliably substitute for more elaborated analogs in functional assays or applications.

Quantitative Differentiation Evidence for O-Ethyl Thiocarbanilate (CAS 3111-89-5) vs. Analogs


Physicochemical Benchmark: Lipophilicity (XLogP3) Comparison vs. Tolnaftate

O-Ethyl thiocarbanilate serves as a minimally substituted, baseline thiocarbanilate with a computed XLogP3 value of 2.9 [1]. In contrast, the clinically used antifungal tolnaftate (O-2-naphthyl m,N-dimethylthiocarbanilate), with its extended naphthyl and N-methyl substituents, has a significantly higher predicted logP of approximately 5.3, reflecting its more than 100-fold greater lipophilicity [2]. This quantitative difference in lipophilicity is a primary driver for tolnaftate's superior skin penetration and accumulation in keratinized tissues, a property not shared by the simpler O-Ethyl analog.

Lipophilicity Physicochemical Property ADME

Antifungal Activity: Class-Level Inferiority of the Unsubstituted Scaffold vs. Clinical Thiocarbamates

While quantitative MIC data for O-Ethyl thiocarbanilate against specific fungal strains is not widely reported, class-level evidence demonstrates that the unsubstituted N-phenyl, O-ethyl scaffold is fundamentally less active than its 3-methylphenyl (tolnaftate) or tetrahydro-methanonaphthalenyl (tolciclate) counterparts. For instance, tolciclate, a more complex thiocarbanilate, exhibits potent in vitro activity against Trichophyton mentagrophytes with MICs ranging from 0.01 to 0.1 µg/mL [1]. Similarly, piritetrate, another thiocarbamate analog, demonstrates several- to 10-fold stronger antidermatophytic activity than tolnaftate [2]. The lack of such optimization on the O-Ethyl thiocarbanilate core means it is predicted to have negligible activity in these same assays.

Antifungal Activity Structure-Activity Relationship MIC

Antiviral Activity: Structural Determinants for HIV-1 RT Inhibition Absent in O-Ethyl Thiocarbanilate

In the thiocarbamate class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), the unsubstituted O-Ethyl thiocarbanilate exhibits no significant antiviral activity. Potent inhibition, in the sub-micromolar range, requires the presence of an extended O-(2-arylethyl) group, such as the 2-phenylethyl or 2-pyridylethyl moiety, which is absent in O-Ethyl thiocarbanilate [1]. The lead compound in this series, O-(2-phenylethyl)-N-phenylthiocarbamate, and its more potent pyridyl analogs demonstrate that the simple ethyl group at the oxygen is insufficient for occupying the hydrophobic pocket of the HIV-1 RT enzyme and establishing critical binding interactions.

HIV-1 Reverse Transcriptase Antiviral Activity Structure-Activity Relationship

Synthetic Versatility: A Demonstrated Building Block for Derivatization vs. Final Active Compound

O-Ethyl thiocarbanilate has been explicitly demonstrated as a useful building block in organic synthesis, particularly in the development of novel methods for N-arylation of thiocarbamates. A 2018 study details an efficient, selective mono N-arylation of primary O-alkyl thiocarbamates, including O-ethyl N-phenylcarbamothioate, with aryl halides and arylboronic acids using a recyclable magnetic Cu(II) nanocatalyst . This positions the compound as a validated, high-yielding starting material for creating a library of N-substituted derivatives, a role for which a more complex analog like tolnaftate would be unsuitable due to its pre-installed N-methyl group.

Synthetic Intermediate Derivatization Medicinal Chemistry

O-Ethyl Thiocarbanilate (CAS 3111-89-5): Validated Use Cases Driven by Evidence


As a Baseline Scaffold in Thiocarbamate Structure-Activity Relationship (SAR) Studies

Researchers investigating the pharmacophore of thiocarbamate-based enzyme inhibitors (e.g., HIV-1 RT) or antifungals should procure O-Ethyl thiocarbanilate to serve as the 'minimal' or 'null' control. Its lack of extended alkyl or aryl groups allows for the unambiguous demonstration of the activity enhancement conferred by more complex substituents, as shown in SAR studies for NNRTIs [1]. Using a more complex analog as a baseline would confound the analysis.

As a Preferred Synthetic Intermediate for N-Substituted Thiocarbanilates

Medicinal chemists and process chemists aiming to synthesize novel N-substituted thiocarbanilate libraries should select O-Ethyl thiocarbanilate over pre-substituted analogs (like tolnaftate or tolciclate). Its free N-H group provides a reactive handle for high-yielding, selective N-arylation reactions, a utility that has been demonstrated and optimized in modern catalytic methods . This offers a cost-effective and synthetically flexible entry point to diverse chemical space.

As a Reference Standard for Analytical Method Development and Physicochemical Characterization

Analytical chemists and quality control laboratories developing HPLC or GC methods for detecting thiocarbamate residues or characterizing new thiocarbamate-based drug candidates can utilize O-Ethyl thiocarbanilate as a stable, well-defined reference standard. Its moderate lipophilicity (XLogP3 = 2.9) and distinct UV/Vis or MS profile provide a useful benchmark for calibrating separation systems and confirming compound identity, as opposed to using a more hydrophobic and structurally complex clinical compound [2].

As a Building Block in Non-Pharmaceutical Organic Synthesis

Synthetic organic chemists exploring new reactions (e.g., novel N-arylation or thiocarbonyl chemistry) should consider O-Ethyl thiocarbanilate as a model substrate. Its simple, functional group-poor structure simplifies reaction monitoring and product characterization, providing a clear 'proof-of-concept' platform for new synthetic methodologies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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